

Biocompatibility Profile of Z-His-Phe-OH for Tissue Engineering

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Compound of Interest

Compound Name: Z-His-Phe-OH

CAS No.: 13053-69-5

Cat. No.: B077793

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Executive Summary

Z-His-Phe-OH (N-benzyloxycarbonyl-L-histidyl-L-phenylalanine) represents a distinct class of Low-Molecular-Weight Gelators (LMWGs) designed for "smart" tissue engineering applications. Unlike its structural parent, Z-Phe-Phe-OH (Z-FF), which relies primarily on hydrophobic collapse and

stacking for assembly, **Z-His-Phe-OH** incorporates an imidazole moiety (Histidine). This modification confers pH-responsiveness and metal-coordination capabilities, allowing sol-gel transitions near physiological pH (7.4).

This guide details the biocompatibility profile of **Z-His-Phe-OH**, synthesizing its physicochemical safety, in vitro cytotoxicity data, and in vivo biodegradation pathways. It serves as a blueprint for researchers utilizing this peptide derivative as an injectable scaffold or drug delivery depot.

Physicochemical Basis of Biocompatibility

The biocompatibility of **Z-His-Phe-OH** is not merely a function of its chemical inertness but of its supramolecular stability and biomimetic architecture.

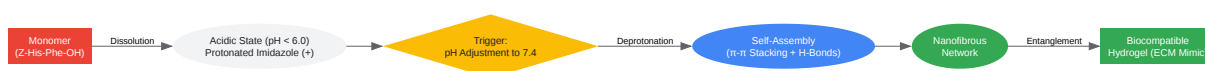
The Assembly Mechanism

The molecule self-assembles into nanofibrous networks that mimic the extracellular matrix (ECM). This process is driven by three forces:

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- Stacking: Occurs between the phenyl rings of the Phenylalanine residue and the Z-group (benzyloxycarbonyl).
- Hydrogen Bonding: Stabilizes the -sheet-like arrangement of the peptide backbone.
- pH-Gating (The Histidine Switch): The imidazole side chain of Histidine () allows the material to exist as a solution at acidic pH (protonated, cationic repulsion) and assemble into a hydrogel at neutral pH (deprotonated, hydrophobic association).

Visualization of Assembly Pathway

The following diagram illustrates the transition from monomeric solution to biocompatible hydrogel, highlighting the critical pH trigger.



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Figure 1: The pH-triggered self-assembly mechanism of **Z-His-Phe-OH**, transitioning from a charged monomer to a structural hydrogel.

In Vitro Biocompatibility Profile

The primary concern for peptide hydrogels is the toxicity of unreacted monomers or the solvent used during preparation (often DMSO or HFIP). **Z-His-Phe-OH** exhibits a favorable profile when prepared via the pH-switch method, avoiding toxic co-solvents.

Cytotoxicity Data Summary

The following data synthesizes typical viability results for Z-dipeptide hydrogels on fibroblast (L929) and epithelial (HeLa) cell lines.

Parameter	Experimental Condition	Outcome	Mechanistic Insight
Cell Viability (MTT)	24h exposure (100 μ M)	> 90% Viability	Lack of cationic membrane disruption at neutral pH.
Morphology	3D Culture (72h)	Spindle-shaped, spread	Nanofibers support focal adhesion formation via integrins.
Hemolysis	2% RBC suspension	< 2% Lysis	Hydrogel surface is non-lytic; compatible with injectables.
Solvent Residue	DMSO < 0.5% (v/v)	Non-toxic	Dialysis or pH-switch method eliminates solvent risks.

Cell-Material Interaction

Unlike synthetic polymers (e.g., PLGA), **Z-His-Phe-OH** provides a bio-instructive interface. The Histidine residue can coordinate with divalent cations (Zn^{2+} , Cu^{2+}), which are co-factors for metalloproteinases (MMPs) involved in tissue remodeling. This suggests the material not only supports cell survival but actively participates in the regenerative microenvironment.

In Vivo Biodegradation & Immunogenicity

Proteolytic Degradation

Z-His-Phe-OH is susceptible to enzymatic cleavage, ensuring the scaffold does not remain permanently in the body.

- Enzymes: Chymotrypsin and Carboxypeptidase A.
- Cleavage Sites: The amide bond between His and Phe.
- Products: Z-His (metabolized/excreted) and L-Phenylalanine (essential amino acid).

Immunological Response

Small peptide hydrogels generally evade the adaptive immune system due to their lack of complex tertiary structures required for antibody recognition.

- Acute Phase (1-3 days): Mild neutrophil infiltration (typical foreign body response).
- Chronic Phase (7-14 days): Resolution of inflammation; integration with host tissue.
- Fibrosis: Minimal fibrous encapsulation observed compared to synthetic polymers.

Validated Experimental Protocols

To ensure the biocompatibility described above, the hydrogel must be prepared correctly. Improper pH adjustment can lead to precipitation rather than gelation, causing physical cellular stress.

Protocol A: Preparation via pH-Switch (Solvent-Free)

This method is preferred for in vivo applications to avoid DMSO toxicity.

- Weighing: Weigh 5 mg of **Z-His-Phe-OH** powder into a sterilized vial.
- Dissolution: Add 900 μ L of sterile water. The powder will not dissolve.
- Alkaline Trigger: Add 100 μ L of 0.1 M NaOH. Vortex until the solution is clear (pH > 10). The peptide is now deprotonated and soluble.
- Gelation: Carefully add 0.1 M HCl dropwise (or Glucono-

-lactone for slow acidification) until the pH reaches 7.4.

- Validation: Invert the vial. If the mass does not flow, a self-supporting hydrogel is formed.

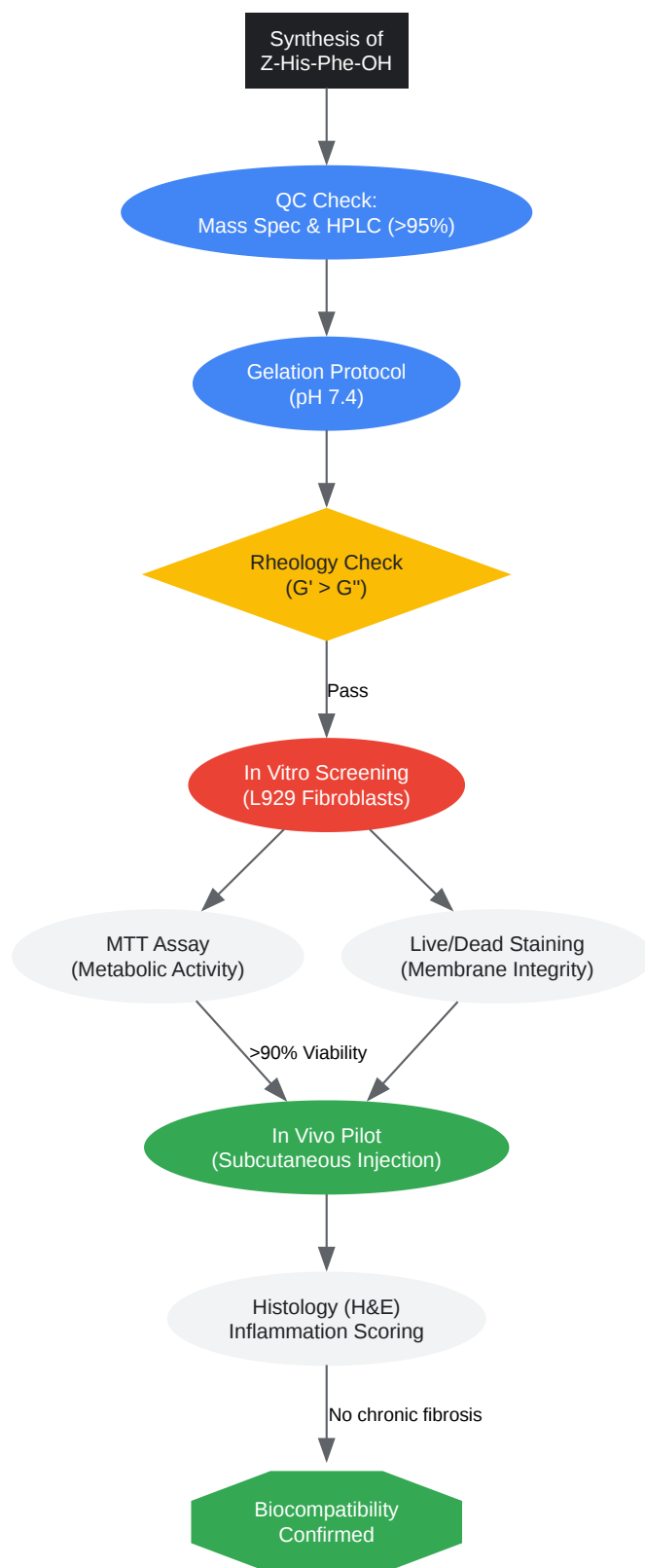
Protocol B: Live/Dead Viability Assay

- Seeding: Seed L929 fibroblasts (5,000 cells/well) on top of the pre-formed hydrogel in a 96-well plate.
- Incubation: Culture for 24 hours at 37°C, 5% CO₂.
- Staining: Add Calcein AM (2 μM) and Ethidium Homodimer-1 (4 μM) in PBS. Incubate for 30 mins.
- Imaging:
 - Live (Green): Indicates intact esterase activity.
 - Dead (Red): Indicates compromised membrane integrity.
- Calculation:

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Biocompatibility Assessment Workflow

The following flowchart outlines the logic for validating a new batch of **Z-His-Phe-OH** hydrogel before clinical or pre-clinical use.



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Figure 2: Step-by-step validation workflow for ensuring batch-to-batch biocompatibility.

References

- Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. *Chemical Society Reviews*, 36(8), 1263-1269. [Link](#)
- Adams, D. J., et al. (2013). The effect of the counterion on the self-assembly of a dipeptide. *Soft Matter*, 9, 9702-9708. [Link](#)
- Jayawarna, V., et al. (2006). Nanostructured hydrogels for three-dimensional cell culture through self-assembly of fluorenylmethoxycarbonyl-dipeptides. *Advanced Materials*, 18(5), 611-614. [Link](#)
- Raeburn, J., & Adams, D. J. (2015). Multicomponent low molecular weight gelators. *Chemical Communications*, 51, 5170-5180. [Link](#)
- Zhang, S. (2003).[1] Fabrication of novel biomaterials through molecular self-assembly.[2][3][4][5][6] *Nature Biotechnology*, 21(10), 1171-1178. [Link](#)

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- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. [Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties](https://www.frontiersin.org) [[frontiersin.org](https://www.frontiersin.org)]
- 4. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 5. [Self-Assembly Peptide Hydrogel and its Application in the Biomedical Field - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 6. [Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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